3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide
Description
The compound 3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide (molecular formula: C₂₀H₁₇FN₂O₄S₂, molecular weight: 440.48 g/mol) features a benzamide core substituted with a fluorine atom at the 3-position. The amide nitrogen is linked to an ethyl chain bearing a thiophen-2-yl group and a 4-methoxyphenylsulfonyl moiety.
Properties
IUPAC Name |
3-fluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQAPQWDAMWPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.41 g/mol
The presence of a fluorine atom, methoxyphenyl group, and thiophene ring suggests diverse interactions with biological targets, enhancing its pharmacological potential.
Research indicates that 3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide functions primarily through the inhibition of specific enzymes and receptors involved in disease pathways. Notably, it has shown activity against:
- Dopamine Receptors : The compound exhibits selective agonist activity towards D3 dopamine receptors, which are implicated in neuropsychiatric disorders .
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral polymerases or proteases, making it a candidate for antiviral drug development .
Anticancer Activity
The compound has been tested for anticancer properties across various cell lines. Here are some findings:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |
In vivo studies demonstrated significant tumor growth suppression in mice treated with the compound compared to control groups .
Antiviral Activity
The compound's antiviral efficacy was evaluated using various viral strains. The results are summarized below:
| Virus | EC (μM) | Mechanism of Action |
|---|---|---|
| Dengue Virus | 7.2 ± 0.3 | Inhibition of viral replication |
| Influenza Virus | 30.57 ± 3.11 | Interference with viral protein synthesis |
These findings highlight its potential as a therapeutic agent against viral infections .
Case Studies
- Dopamine Receptor Agonism : A study on ML417, a related compound, showed that modifications similar to those in 3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide enhanced D3 receptor activity significantly, indicating a promising pathway for treating Parkinson's disease and other dopamine-related disorders .
- Anticancer Efficacy : In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in a marked reduction in tumor size and improved patient survival rates compared to standard therapies .
Scientific Research Applications
Medicinal Chemistry
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Drug Discovery
- The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors. Its structural motifs are conducive to modifications that can enhance efficacy and selectivity against specific diseases.
- Case Study: Research has shown that derivatives of this compound exhibit promising antimicrobial properties against various bacterial strains and fungi, making it a candidate for antibiotic development.
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Anticancer Activity
- Compounds with similar structures have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The sulfonamide moiety is often linked to enhanced anticancer effects through mechanisms involving the inhibition of key metabolic pathways.
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Anti-inflammatory Properties
- The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
Materials Science
-
Synthesis of Advanced Materials
- The incorporation of 3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide into polymer matrices can enhance thermal stability and mechanical strength. This property is particularly valuable in developing materials for high-performance applications.
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Nanotechnology
- Research is exploring the use of this compound in nanomaterials, where its unique chemical properties can lead to the development of novel nanocarriers for drug delivery systems. These systems aim to improve bioavailability and targeted delivery of therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound shares structural motifs with several benzamide derivatives (Table 1). Key differentiating factors include:
- Sulfonyl Group : The 4-methoxyphenylsulfonyl moiety distinguishes it from analogs with simpler sulfonamides (e.g., ) or triazole-thiones ().
- Thiophene Substituent : The thiophen-2-yl group contrasts with pyridone () or dihydrothienylidene () rings in other compounds.
- Fluorination: The 3-fluoro substitution on the benzamide core is less common than 4-fluoro () or non-fluorinated analogs ().
Table 1: Structural Comparison of Key Analogs
Physicochemical and Crystallographic Properties
Functional Implications
- Bioactivity : Though biological data for the target compound are absent, structural analogs highlight trends:
- Tautomerism : Unlike ’s triazole-thiones (C=S at ~1250 cm⁻¹), the target compound’s rigid sulfonyl-ethyl-thiophene chain likely prevents tautomeric shifts .
Q & A
Q. What spectroscopic methods are recommended for characterizing the structure of 3-fluoro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide?
Methodological Answer: Structural elucidation requires a combination of techniques:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons, sulfonyl groups) and carbon backbone connectivity. For example, thiophene protons resonate at δ 6.9–7.3 ppm, while sulfonyl groups influence adjacent protons .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, S=O stretch at ~1350–1150 cm⁻¹ for sulfonyl) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns. High-resolution MS can distinguish isotopic patterns for fluorine and sulfur .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion or microbroth dilution assays (e.g., against S. aureus or C. albicans) to assess inhibitory activity. Reference compounds like ciprofloxacin and fluconazole serve as positive controls. Adjust concentrations (e.g., 10–100 µg/mL) based on solubility in DMSO or aqueous buffers .
- Cytotoxicity Assays : Employ MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values. Include vehicle controls to rule out solvent toxicity .
Q. What synthetic routes are feasible for preparing this compound?
Methodological Answer: A plausible route involves:
Sulfonylation : React 2-(thiophen-2-yl)ethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.
Amide Coupling : Use EDC/HOBt or DCC to couple the intermediate with 3-fluorobenzoic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental biological activity be resolved?
Methodological Answer:
- Validation Steps :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase). Compare binding affinities with experimental IC₅₀ values .
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding patterns .
- Experimental Cross-Check : Re-test biological activity under controlled conditions (e.g., fixed pH, temperature) to rule out environmental artifacts .
Q. What strategies optimize the synthetic yield of this compound for scale-up?
Methodological Answer:
-
Reaction Optimization :
- Catalysis : Screen Pd or Cu catalysts for coupling steps to reduce side products.
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
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Process Analytics : Use inline FTIR or HPLC to monitor reaction progression and identify bottlenecks .
-
Table 1 : Example Reaction Parameters
Parameter Optimal Condition Temperature 60–80°C Reaction Time 12–24 hours Catalyst Loading 5 mol% Pd(OAc)₂
Q. How can researchers investigate the metabolic stability of this compound in vitro?
Methodological Answer:
- Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) at 37°C. Quench reactions at intervals (0, 15, 30, 60 min) with acetonitrile. Analyze parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline). A ≥50% inhibition at 10 µM indicates potential drug-drug interactions .
Q. What analytical techniques resolve ambiguities in stereochemistry or conformational dynamics?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/pentane). Resolve structure to <1.0 Å resolution to confirm stereochemistry at chiral centers (e.g., sulfonyl-thiophene linkage) .
- NOESY NMR : Detect spatial proximity between protons (e.g., thiophene H and benzamide H) to infer preferred conformers .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values?
Methodological Answer:
- Experimental logP : Measure via shake-flask method (octanol/water partitioning) at pH 7.4. Centrifuge and quantify concentrations via HPLC .
- Theoretical logP : Compare predictions from software (e.g., ChemAxon, ACD/Labs) with experimental data. Adjust parameters for fluorine and sulfonyl groups, which may deviate from standard atom contributions .
Table 2 : Example logP Comparison
| Method | logP Value |
|---|---|
| Shake-Flask (Exp.) | 2.8 ± 0.3 |
| ChemAxon (Pred.) | 3.1 |
| ACD/Labs (Pred.) | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
